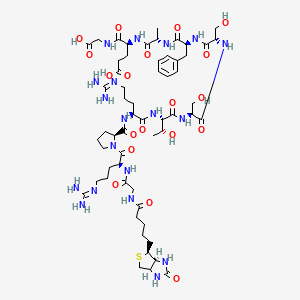
Prednisone-d4 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prednisone-d4: is a deuterated form of prednisone, a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. The deuterium labeling in prednisone-d4 makes it a valuable tool in pharmacokinetic and metabolic studies, as it allows for the tracking of the compound in biological systems without altering its pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of prednisone-d4 involves the incorporation of deuterium atoms into the prednisone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The process typically involves the following steps:
Hydrogenation: Prednisone is subjected to catalytic hydrogenation in the presence of deuterium gas, replacing hydrogen atoms with deuterium.
Purification: The resulting prednisone-d4 is purified using chromatographic techniques to ensure high purity and deuterium incorporation
Industrial Production Methods: Industrial production of prednisone-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large quantities of prednisone are hydrogenated using deuterium gas in industrial reactors.
Purification and Quality Control: The product is then purified and subjected to rigorous quality control measures to ensure consistency and purity
Analyse Chemischer Reaktionen
Types of Reactions: Prednisone-d4 undergoes various chemical reactions, including:
Oxidation: Prednisone-d4 can be oxidized to form prednisolone-d4, another deuterated corticosteroid.
Reduction: Reduction reactions can convert prednisone-d4 back to its alcohol form.
Substitution: Deuterium atoms in prednisone-d4 can be substituted with other isotopes or functional groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Deuterated solvents such as deuterated chloroform or deuterated methanol
Major Products:
Prednisolone-d4: Formed through oxidation.
Alcohol Derivatives: Formed through reduction reactions
Wissenschaftliche Forschungsanwendungen
Chemistry: Prednisone-d4 is used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of corticosteroids in the body. Its deuterium labeling allows for precise tracking using mass spectrometry .
Biology: In biological research, prednisone-d4 helps in studying the effects of corticosteroids on cellular processes and gene expression. It is also used in studies involving the hypothalamic-pituitary-adrenal axis .
Medicine: Prednisone-d4 is used in clinical research to investigate the pharmacodynamics and pharmacokinetics of corticosteroids in various diseases, including autoimmune disorders and inflammatory conditions .
Industry: In the pharmaceutical industry, prednisone-d4 is used in the development and testing of new corticosteroid formulations. It helps in understanding the stability and efficacy of these formulations .
Wirkmechanismus
Prednisone-d4, like its non-deuterated counterpart, is a prodrug that is converted to prednisolone-d4 in the liver. Prednisolone-d4 exerts its effects by binding to glucocorticoid receptors, leading to the suppression of inflammatory and immune responses. The binding of prednisolone-d4 to these receptors inhibits the transcription of pro-inflammatory genes and promotes the expression of anti-inflammatory proteins .
Vergleich Mit ähnlichen Verbindungen
Prednisolone-d4: Another deuterated corticosteroid with similar anti-inflammatory and immunosuppressive properties.
Deflazacort: A corticosteroid used in similar therapeutic contexts but with different pharmacokinetic properties.
Vamorolone: An experimental corticosteroid with a unique safety profile compared to traditional corticosteroids
Uniqueness: Prednisone-d4’s deuterium labeling makes it unique among corticosteroids, as it allows for detailed pharmacokinetic and metabolic studies without altering the compound’s pharmacological effects. This property is particularly valuable in research settings where precise tracking of the compound is required .
Eigenschaften
Molekularformel |
C21H26O5 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17R)-12,12-dideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i10D2,11D2 |
InChI-Schlüssel |
XOFYZVNMUHMLCC-WAQVALAFSA-N |
Isomerische SMILES |
[2H]C1(C(=O)[C@H]2[C@@H](CCC3=CC(=O)C=C[C@]23C)[C@H]4[C@]1([C@](CC4)(C(=O)C([2H])([2H])O)O)C)[2H] |
Kanonische SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


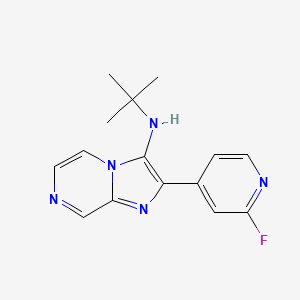

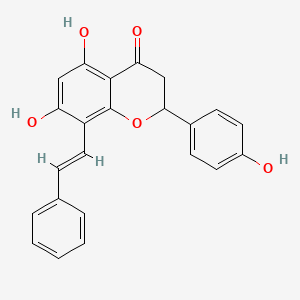
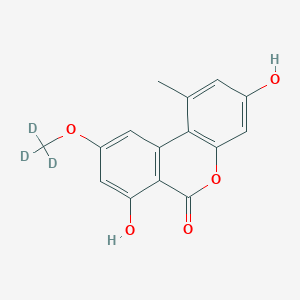
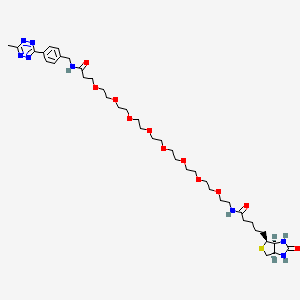


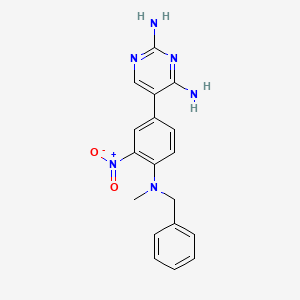
![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
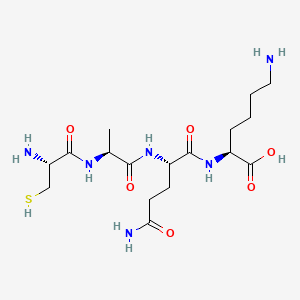
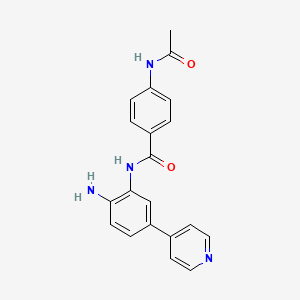
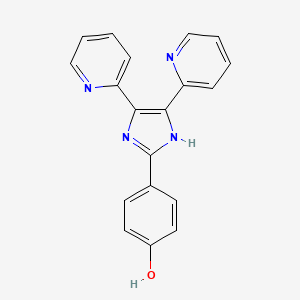
![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
